4-(Benzyloxy)-2,2-dimethylbutanal
Description
Contextualizing Advanced Aldehyde Architectures in Complex Molecule Construction
Aldehydes are a cornerstone of organic synthesis due to their reactivity and versatility. They readily participate in a wide array of chemical transformations, including nucleophilic additions and reductions, making them key intermediates in the synthesis of a vast range of organic compounds. nih.govbeilstein-journals.org The term "advanced aldehyde architectures" refers to aldehydes that possess additional structural features beyond the simple formyl group. These features can include steric hindrance, as seen in the 2,2-dimethyl substitution of 4-(Benzyloxy)-2,2-dimethylbutanal, or the presence of other functional groups that can be manipulated in subsequent synthetic steps. beilstein-journals.orgresearchgate.net The strategic design of these architectures allows for precise control over the stereochemistry and regiochemistry of reactions, which is essential for the efficient synthesis of complex target molecules like natural products and pharmaceuticals. nih.govresearchgate.net
Strategic Importance of Benzyloxy Ethers in Protecting Group Strategies
The benzyloxy group (BnO-) is a widely employed protecting group for alcohols in multistep organic synthesis. orgsyn.orgorganic-chemistry.orglibretexts.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. organic-chemistry.org The benzyl (B1604629) ether is particularly useful due to its stability under a broad range of reaction conditions, including acidic and basic environments, and its susceptibility to removal under specific, mild conditions. organic-chemistry.orglibretexts.org
The most common method for deprotection of a benzyl ether is through catalytic hydrogenolysis, a reaction that cleaves the carbon-oxygen bond of the ether using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org This method is highly selective and often leaves other functional groups within the molecule untouched. Alternative methods for benzyl ether cleavage include the use of strong acids or oxidizing agents, although these are less common due to their harsher conditions. organic-chemistry.org The ability to selectively remove the benzyl group at a desired stage of a synthesis is a key aspect of its strategic importance. orgsyn.orgorganic-chemistry.org This "orthogonal" protection strategy, where different protecting groups can be removed independently, is a powerful tool in the synthesis of complex molecules with multiple functional groups. organic-chemistry.org
Overview of Research Trajectories for Multifunctional Organic Substrates
Modern organic chemistry research is increasingly focused on the development and application of multifunctional organic substrates. mdpi.combohrium.comresearchgate.net These are molecules that contain multiple, distinct functional groups, each with its own characteristic reactivity. The use of such substrates allows for more efficient and "atom-economical" synthetic routes, as multiple transformations can be carried out on a single starting material, often in a sequential or "one-pot" manner. bohrium.comresearchgate.net
Research in this area encompasses several key themes, including the design of novel multifunctional building blocks, the development of new catalytic methods for the selective transformation of one functional group in the presence of others, and the application of these methods to the total synthesis of complex natural products. mdpi.comresearchgate.netacs.org The study of multifunctional substrates is also closely linked to the development of sustainable chemical processes, as it often leads to shorter synthetic sequences with reduced waste generation. bohrium.comnanoge.org The compound this compound, with its aldehyde and protected alcohol functionalities, is a clear example of a multifunctional substrate that aligns with these research trajectories.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 370555-60-5 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Likely a colorless oil |
| Purity | Typically ≥95% |
Spectroscopic Data for Related Compounds
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-4-phenylmethoxybutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHLNXDINALPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370555-60-5 | |
| Record name | 4-(benzyloxy)-2,2-dimethylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 4 Benzyloxy 2,2 Dimethylbutanal
Reactivity of the Aldehyde Functional Group in Sterically Hindered Environments
Aldehydes are generally more reactive in nucleophilic addition reactions than ketones for both steric and electronic reasons. openstax.orglibretexts.org Sterically, the single substituent on an aldehyde's carbonyl carbon presents a less cluttered path for an incoming nucleophile compared to the two substituents on a ketone. libretexts.orglibretexts.org Electronically, the aldehyde's carbonyl carbon is more electrophilic due to having only one alkyl group to inductively stabilize the partial positive charge, whereas a ketone has two. libretexts.orglibretexts.org
In the case of 4-(Benzyloxy)-2,2-dimethylbutanal, the gem-dimethyl groups at the C2 position (α-carbon) create a neopentyl-like environment. This steric bulk significantly shields the carbonyl carbon, making it less accessible to nucleophiles and influencing the reaction conditions required for successful transformations.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)
Nucleophilic addition is a fundamental reaction of aldehydes, involving the attack of a nucleophile on the electrophilic carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. masterorganicchemistry.com
Grignard and Organolithium Reagents: Both Grignard (RMgX) and organolithium (RLi) reagents add to aldehydes to form secondary alcohols. masterorganicchemistry.comleah4sci.comsigmaaldrich.com However, with sterically hindered carbonyls, Grignard reagents can sometimes lead to reduction of the carbonyl group as a side reaction. wikipedia.org Organolithium reagents are generally less prone to this side reaction and are often more effective for addition to hindered carbonyls. wikipedia.orgsaylor.orgchemohollic.com The reaction of this compound with these organometallic reagents is expected to yield a secondary alcohol, though the steric hindrance may necessitate harsher reaction conditions.
Hydride Reductions: The reduction of the aldehyde to a primary alcohol is readily accomplished using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. Given the small size of the hydride nucleophile, this reaction is generally efficient even with sterically hindered aldehydes.
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Organometallic Addition | Grignard Reagent (R-MgX) | 5-(Benzyloxy)-3,3-dimethyl-alkanol | Forms a secondary alcohol. Reduction is a potential side reaction due to steric hindrance. wikipedia.org |
| Organometallic Addition | Organolithium Reagent (R-Li) | 5-(Benzyloxy)-3,3-dimethyl-alkanol | Generally more effective than Grignard reagents for hindered aldehydes, with less competing reduction. saylor.orgchemohollic.com |
| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 4-(Benzyloxy)-2,2-dimethylbutan-1-ol | Efficiently reduces the aldehyde to a primary alcohol. |
Oxidative Transformations to Carboxylic Acids
Aldehydes are easily oxidized to carboxylic acids because they possess a hydrogen atom attached to the carbonyl carbon. libretexts.org A variety of oxidizing agents can accomplish this transformation. For sterically hindered aldehydes, the choice of reagent can be critical to achieving good yields.
Common reagents include chromium-based oxidants like Jones reagent (CrO₃ in aqueous acid), which are highly effective. libretexts.org Milder, more selective methods have also been developed. For instance, sodium hypochlorite (B82951) (NaClO) can be used for the oxidation of sterically hindered aldehydes. researchgate.net Modern catalytic systems, such as those employing organic nitroxyl (B88944) radicals like ketoABNO with a NOx co-catalyst, offer mild conditions for the aerobic oxidation of aldehydes to carboxylic acids and have shown success with hindered substrates. nih.gov
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | 4-(Benzyloxy)-2,2-dimethylbutanoic acid | libretexts.org |
| Sodium Hypochlorite (NaClO) | Basic media, microwave or conventional heating | 4-(Benzyloxy)-2,2-dimethylbutanoic acid | researchgate.net |
| ketoABNO/NaNO₂/O₂ | Catalytic, aerobic oxidation | 4-(Benzyloxy)-2,2-dimethylbutanoic acid | nih.gov |
Reductive Processes to Alcohols
The reduction of this compound to its corresponding primary alcohol, 4-(Benzyloxy)-2,2-dimethylbutan-1-ol, is a fundamental transformation. As mentioned in section 3.1.1, this is typically achieved with high efficiency using hydride-donating reagents like sodium borohydride or lithium aluminum hydride. This process is the reverse of the oxidation described above and is a common step in multi-step organic synthesis.
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
Aldol Condensation: The aldol reaction requires an aldehyde or ketone to have at least one alpha-hydrogen to form an enolate, which then acts as a nucleophile. ncert.nic.in this compound lacks hydrogens on its α-carbon (C2); therefore, it cannot form an enolate and cannot undergo a self-aldol condensation. masterorganicchemistry.com It can, however, act as the electrophilic acceptor in a "crossed" or "mixed" aldol reaction when reacted with a different, enolizable carbonyl compound in the presence of a base. wikipedia.orglibretexts.org The success of such a reaction would be highly dependent on reaction conditions designed to prevent the self-condensation of the enolizable partner.
Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is an "active hydrogen compound," such as malonic acid or ethyl acetoacetate, which is deprotonated by a weak base (like an amine). wikipedia.orgsigmaaldrich.com The aldehyde acts as the electrophile. wikipedia.org Since the aldehyde itself does not need to form an enolate, this reaction is a viable pathway for this compound. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
Olefination reactions provide a powerful method for converting carbonyls into alkenes, forming a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.orglumenlearning.com The Wittig reaction is highly versatile and can be used with sterically hindered carbonyls. wikipedia.org The stereochemical outcome (Z or E alkene) depends on the stability of the ylide used. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. nrochemistry.comorgsyn.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgtcichemicals.com Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. wikipedia.org Given these advantages, the HWE reaction is an excellent candidate for the olefination of this compound.
Reactivity of the Benzyloxy Ether Moiety
The benzyloxy group (BnO-) is a common protecting group for alcohols in organic synthesis due to its stability under a wide range of conditions. mpg.deorganic-chemistry.org Its primary reactivity involves its selective removal (deprotection) to reveal the free alcohol. Several methods exist for the cleavage of benzyl (B1604629) ethers, offering different levels of selectivity and compatibility with other functional groups.
Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. youtube.com The reaction involves hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). youtube.comjk-sci.com The process, known as hydrogenolysis, cleaves the carbon-oxygen bond to yield the deprotected alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com This method is very mild and high-yielding, but it is incompatible with functional groups that are also reduced by H₂/Pd, such as alkenes and alkynes. The aldehyde in this compound could also be reduced to an alcohol under these conditions.
Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective, particularly for p-methoxybenzyl (PMB) ethers, but methods for standard benzyl ethers have been developed, sometimes using visible light photoredox catalysis. mpg.deorganic-chemistry.orgresearchgate.net This provides an orthogonal deprotection strategy under non-reductive conditions.
Lewis Acid-Mediated Cleavage: Strong acids can cleave ethers, but these conditions are often too harsh for complex molecules. organic-chemistry.org Milder Lewis acids can be more selective. For example, a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to efficiently cleave benzyl ethers in the presence of other sensitive functional groups. organic-chemistry.org
Cleavage Mechanisms of Benzyl Ethers
Catalytic hydrogenation is a widely employed method for the cleavage of benzyl ethers. ambeed.comcommonorganicchemistry.com The mechanism involves the addition of hydrogen across the benzylic C-O bond, facilitated by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C). jk-sci.comyoutube.com The reaction proceeds via oxidative addition of the benzyl ether to the palladium(0) surface, forming a Pd(II) complex. jk-sci.com Subsequent coordination of hydrogen and reductive elimination releases the deprotected alcohol and toluene, regenerating the catalyst. jk-sci.com
Catalytic Hydrogenolysis Mechanism:
Adsorption of the benzyl ether and hydrogen onto the catalyst surface. stackexchange.comacsgcipr.org
Cleavage of the C-O bond and formation of toluene and the corresponding alcohol. ambeed.comacsgcipr.org
A significant consideration for this compound is the potential for concurrent reduction of the aldehyde functionality to a primary alcohol. Selectivity can often be controlled by careful selection of the catalyst, solvent, and reaction conditions. jk-sci.com
Catalytic Transfer Hydrogenolysis (CTH) offers a milder alternative to using high-pressure hydrogen gas. organic-chemistry.org This method utilizes a hydrogen donor molecule in conjunction with a catalyst, such as Pd/C. organic-chemistry.orgorganic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, cyclohexene, and 1,4-cyclohexadiene. organic-chemistry.orgrsc.orgmdma.ch The transfer of hydrogen from the donor molecule to the substrate is mediated by the catalyst, effecting the cleavage of the benzyl ether. acsgcipr.orgorganic-chemistry.org This technique is particularly advantageous in syntheses where other reducible groups must be preserved. organic-chemistry.org
| Method | Catalyst | Hydrogen Source | Typical Solvent | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | 10% Pd/C, PtO₂, Raney-Ni | H₂ (gas) | Ethanol, Methanol, Ethyl Acetate, THF | commonorganicchemistry.comjk-sci.com |
| Transfer Hydrogenolysis | 10% Pd/C, Palladium Black | Formic Acid, Ammonium Formate, Cyclohexene | Methanol, Ethanol | organic-chemistry.orgrsc.orgmdma.ch |
| Transfer Hydrogenolysis | Pd/C | 1,4-Cyclohexadiene | Ethanol | jk-sci.comorganic-chemistry.org |
Oxidative methods provide an alternative to reductive cleavage, which is particularly useful for substrates containing hydrogenation-sensitive functional groups like alkenes or alkynes. acs.orgorganic-chemistry.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is effective for cleaving benzyl ethers, especially those with electron-donating groups on the aromatic ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov However, simple benzyl ethers can also be cleaved, often requiring more forcing conditions or photoirradiation. organic-chemistry.orgcdnsciencepub.comorganic-chemistry.org The mechanism is believed to proceed via a single-electron transfer (SET) from the ether to DDQ, forming a radical cation. Subsequent fragmentation yields the alcohol, benzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. cdnsciencepub.com The reaction involves an initial hydride abstraction from the benzylic carbon. cdnsciencepub.com For this compound, a potential side reaction is the oxidation of the aldehyde to a carboxylic acid. The reaction is typically performed in a solvent mixture like CH₂Cl₂/H₂O. nih.gov Recent developments have shown that visible-light-mediated protocols can cleave benzyl ethers using catalytic amounts of DDQ, enhancing functional group tolerance. acs.org
Nitroxyl Radicals: Stable nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), can be used in catalytic systems for the oxidative deprotection of benzyl ethers. nih.gov More reactive, electronically tuned nitroxyl-radical catalysts have been developed that, in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can deprotect benzyl groups at room temperature. organic-chemistry.orgnih.gov The mechanism involves the oxidation of the nitroxyl radical to a highly electrophilic oxoammonium salt. This species then abstracts a hydride from the benzylic position of the ether, leading to an intermediate that collapses to the deprotected alcohol and benzaldehyde. organic-chemistry.org This method shows broad substrate scope and is compatible with groups sensitive to hydrogenation. organic-chemistry.orgresearchgate.net
| Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| DDQ | CH₂Cl₂/H₂O, 0°C to room temperature | Effective for electron-rich benzyl ethers; can be promoted by light for simple benzyl ethers. | acs.orgnih.govorganic-chemistry.org |
| Nitroxyl Radical / PIFA | Ambient temperature, various solvents | Catalytic in nitroxyl radical; mild conditions with broad functional group tolerance. | organic-chemistry.orgnih.gov |
Benzyl ethers can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI, or Lewis acids. organic-chemistry.orgmasterorganicchemistry.com The reaction mechanism depends on the structure of the ether. For a primary ether like that in this compound, the cleavage proceeds through an Sₙ2 mechanism. libretexts.orglibretexts.org The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com The halide nucleophile (e.g., I⁻ or Br⁻) then attacks the benzylic carbon, which is susceptible to nucleophilic attack, displacing the alcohol and forming benzyl halide. masterorganicchemistry.comlibretexts.org
Acidic Cleavage (Sₙ2) Mechanism:
Protonation of the ether oxygen by a strong acid (e.g., HI). masterorganicchemistry.comnih.gov
Nucleophilic attack by the conjugate base (I⁻) on the benzylic carbon. libretexts.orglibretexts.org
Displacement of the alcohol (4-hydroxy-2,2-dimethylbutanal) to form benzyl iodide. masterorganicchemistry.com
This method is generally less favored for complex molecules due to the harsh, non-selective nature of strong acids, which can affect other acid-sensitive functional groups. organic-chemistry.org In the case of this compound, the aldehyde could potentially undergo acid-catalyzed self-condensation or other side reactions.
Dissolving metal reduction, most notably the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent), is a powerful method for cleaving benzyl ethers. nptel.ac.innih.gov The mechanism involves the transfer of electrons from the metal to the aromatic ring of the benzyl group, forming a radical anion. This intermediate then undergoes fragmentation, cleaving the C-O bond to release the alkoxide and a benzyl radical, which is further reduced to toluene. nptel.ac.in This method is very effective but is also one of the harshest, as it will readily reduce many other functional groups. In this compound, the aldehyde group would be reduced to an alcohol under these conditions.
Radical Reactivity at Benzylic Centers and Benzyloxyl Radicals
The benzylic C-H bonds of the benzyloxy group are relatively weak and susceptible to hydrogen atom abstraction (HAT) by radical species. nih.gov This process generates a resonance-stabilized benzyl ether radical. This reactivity is exploited in certain C-H functionalization reactions where the benzylic position can be coupled with other fragments. researchgate.netnih.gov
The benzyl radical itself is a key intermediate in the oxidation of toluene and can react with molecular oxygen to form the benzylperoxyl radical. nih.govresearchgate.net This radical can undergo further transformations. nih.gov Under certain conditions, such as thermal decomposition of benzyl hydroperoxide, the benzyloxyl (or benzoxyl) radical is formed. nih.gov The benzyloxyl radical is a highly reactive oxygen-centered radical that can participate in a variety of subsequent reactions, including hydrogen abstraction or fragmentation. nih.govchemrxiv.orgamanote.com The study of these radical species is crucial for understanding combustion and atmospheric chemistry, as well as for developing novel synthetic methodologies. researchgate.netnih.gov For this compound, radical reactions initiated at the benzylic center could lead to oxidative cleavage or functionalization at that position.
Influence of the Benzyloxy Group on Adjacent Functional Groups and Selectivity
The benzyloxy group can exert a significant influence on the reactivity and selectivity of reactions occurring at nearby functional groups through both steric and electronic effects.
Electronic Effects: The oxygen atom of the benzyloxy group is electron-withdrawing by induction, which can decrease the nucleophilicity of the aldehyde oxygen in this compound. This can affect the rates of reactions at the carbonyl group, such as acetal (B89532) formation or nucleophilic addition.
Neighboring Group Participation: An appropriately positioned benzyloxy group can participate in reactions at an adjacent reactive center, influencing the stereochemical outcome. nih.gov Although typically observed in groups at the C-2 position of cyclic systems like carbohydrates, where they can form stable five- or six-membered cyclic intermediates (e.g., dioxolenium ions), participation from more remote groups is also possible. nih.govacs.orgresearchgate.netbeilstein-journals.org In the case of this compound, participation of the ether oxygen in reactions at the C-1 aldehyde is sterically disfavored due to the need to form a large seven-membered ring. However, through-space electronic stabilization of intermediates or transition states by the benzyloxy group cannot be entirely ruled out. Studies have shown that even benzyloxy groups four carbons away can influence diastereoselectivity in substitution reactions of acetals. nih.gov
Steric Effects: The bulky benzyl group can sterically hinder the approach of reagents to the aldehyde carbonyl. This effect is compounded by the gem-dimethyl groups at the C-2 position, which further restrict access to the reactive center. This combined steric hindrance can influence the facial selectivity of nucleophilic attack on the aldehyde, potentially leading to diastereoselective product formation if a new stereocenter is created.
Stereochemical Control in Transformations of this compound
No studies detailing the diastereoselectivity of nucleophilic additions to this compound have been found. Such studies would typically involve reacting the aldehyde with various nucleophiles and analyzing the resulting diastereomeric ratios of the alcohol products. The steric hindrance provided by the adjacent gem-dimethyl group would be expected to play a significant role in facial selectivity, but experimental data is required for confirmation.
Similarly, there is no available research on enantioselective transformations involving this compound. This area of research would explore the use of chiral catalysts or auxiliaries to control the formation of a specific enantiomer of the product alcohol. The development of such methodologies is a key area of modern organic synthesis, but it has not yet been applied to this specific substrate according to the available literature.
Applications of 4 Benzyloxy 2,2 Dimethylbutanal in Advanced Organic Synthesis
Derivatization for Novel Chemical Entities
Formation of Imines and Oximes
The aldehyde functionality of 4-(benzyloxy)-2,2-dimethylbutanal serves as a key reactive site for the synthesis of nitrogen-containing derivatives such as imines and oximes. These reactions are fundamental in organic chemistry, providing pathways to a diverse array of functional groups and molecular architectures.
Imines , or Schiff bases, are typically formed through the condensation reaction of an aldehyde with a primary amine. masterorganicchemistry.comscirp.org This reaction is often catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The steric hindrance around the carbonyl group in this compound, due to the adjacent gem-dimethyl group, can influence the reaction conditions required for efficient imine formation. For sterically hindered aldehydes, specialized methods, such as the use of Lewis acids like tris(2,2,2-trifluoroethyl)borate or dehydrating agents like tetraethyl orthosilicate, can be employed to facilitate the condensation. masterorganicchemistry.comorganic-chemistry.org
Oximes are synthesized by the reaction of an aldehyde with hydroxylamine. wikipedia.orgresearchgate.net This reaction is also a condensation process, typically proceeding under mild acidic or basic conditions. researchgate.net The resulting oximes are stable compounds with applications in various areas of organic synthesis, including the preparation of amides via the Beckmann rearrangement and the synthesis of nitriles. For α,α-disubstituted aldehydes like this compound, the formation of oximes proceeds readily, and the products can serve as precursors for other functional groups. beilstein-journals.org
The formation of imines and oximes from this compound introduces a nitrogen atom into the molecular framework, opening up avenues for further functionalization and the synthesis of nitrogen-containing heterocycles and other complex target molecules.
Synthesis of Acetals and Thioacetals
The carbonyl group of this compound can be protected or transformed into other functional groups through the formation of acetals and thioacetals. These reactions are crucial in multistep synthesis to mask the reactivity of the aldehyde while other chemical transformations are carried out on different parts of the molecule.
Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. acs.orgorganic-chemistry.org The reaction proceeds via a hemiacetal intermediate. For aldehydes with significant steric hindrance, such as this compound, driving the equilibrium towards the acetal (B89532) product may require the use of a dehydrating agent or azeotropic removal of water. organic-chemistry.org Various acid catalysts, from simple mineral acids to Lewis acids, can be employed. acs.orgorganic-chemistry.org The resulting acetals are stable to basic and nucleophilic conditions, making them excellent protecting groups.
Thioacetals are the sulfur analogs of acetals and are formed by the reaction of an aldehyde with thiols, typically in the presence of a Lewis acid catalyst. researchgate.netchemistryscore.com Thioacetals are generally more stable than their oxygen counterparts, particularly towards acidic hydrolysis. chemistryscore.com The formation of thioacetals from sterically hindered neopentyl aldehydes is a well-established transformation. researchgate.net These derivatives are not only useful as protecting groups but also as precursors for carbanions (after deprotonation), which can then be used in carbon-carbon bond-forming reactions.
The synthesis of acetals and thioacetals from this compound provides robust protecting group strategies and opens up synthetic routes that leverage the unique reactivity of these functional groups.
Strategic Use of the Benzyloxy Group Beyond Protection
While the benzyloxy group in this compound is commonly employed as a protecting group for the primary alcohol, its strategic use extends far beyond this role. The electronic and steric properties of the benzyloxy group can be harnessed to influence the reactivity and selectivity of reactions at other positions in the molecule.
As a Masking Group for Other Functionalities
The benzyloxy group can serve as a masked precursor to other functional groups. For instance, the benzyl (B1604629) ether can be cleaved under specific conditions to reveal a hydroxyl group. This deprotection is often achieved through catalytic hydrogenation, a reaction that is generally mild and selective. The resulting alcohol can then be further functionalized, for example, by oxidation to a carboxylic acid or conversion to a leaving group for nucleophilic substitution. This strategy allows for the introduction of a hydroxyl group at a late stage in a synthetic sequence, avoiding potential interferences with other reagents.
Role in Directing Group Chemistry
The oxygen atom of the benzyloxy group, with its lone pairs of electrons, can act as a directing group in various chemical reactions. By coordinating to a metal center or influencing the electronic environment of the molecule, the benzyloxy group can control the regioselectivity and stereoselectivity of transformations.
In electrophilic aromatic substitution reactions, the benzyloxy group is a powerful ortho-, para-director, activating the aromatic ring towards electrophilic attack. libretexts.orgwikipedia.orgyoutube.commasterorganicchemistry.com While the phenyl ring of the benzyloxy group in this compound is not directly attached to a reactive aromatic system within the butanal chain, this directing effect is a fundamental property of the group that can be exploited in more complex derivatives.
More relevant to the aliphatic chain, the oxygen atom can direct metallation reactions. For example, in related systems, ether oxygen atoms have been shown to direct lithiation to adjacent positions, creating a nucleophilic center that can react with various electrophiles. This allows for the selective functionalization of the carbon backbone in the vicinity of the benzyloxy group.
Application in Cascade and Tandem Reactions
The presence of both an aldehyde and a benzyloxy group in this compound makes it a suitable substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govmdpi.comunm.edubeilstein-journals.org
For instance, an intramolecular reaction could be initiated at the aldehyde, with the benzyloxy group participating in a subsequent step. An example of such a process could be an intramolecular Prins-type reaction, where the aldehyde is activated by a Lewis acid and the benzyloxy-bearing part of the molecule acts as a nucleophile, leading to the formation of a cyclic ether. Aldehydes are known to participate in a variety of cascade reactions, and the specific substitution pattern of this compound could lead to the formation of complex polycyclic structures in a highly efficient manner. rsc.org
The strategic placement of the benzyloxy group allows for its participation in such complex transformations, highlighting its role as not just a passive protecting group but as an active participant in the construction of molecular complexity.
Computational Chemistry and Theoretical Studies on 4 Benzyloxy 2,2 Dimethylbutanal
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. unige.chmdpi.com For 4-(Benzyloxy)-2,2-dimethylbutanal, these calculations can predict key structural and electronic parameters.
The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) allows for an accurate prediction of bond lengths, bond angles, and dihedral angles. researchgate.net Such studies on analogous compounds like 4-(benzyloxy)benzaldehyde (B125253) have shown that DFT can effectively model the planar conformation of aromatic rings and the geometry of the ether linkage. researchgate.net For this compound, particular attention would be paid to the orientation of the benzyloxy group relative to the butanal chain and the steric effects of the gem-dimethyl groups at the C2 position.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. Key insights are provided by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify sites susceptible to electrophilic or nucleophilic attack. unige.ch
Illustrative Data: Calculated Geometric and Electronic Properties This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Description |
|---|---|---|
| C=O Bond Length | 1.21 Å | Length of the carbonyl double bond in the aldehyde group. |
| C-O-C Angle (Ether) | 118.5° | Bond angle of the ether linkage connecting the benzyl (B1604629) and butyl groups. |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |
| Dipole Moment | 2.9 D | A measure of the molecule's overall polarity. nih.gov |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an indispensable tool for mapping out the potential reaction pathways of a molecule and identifying the energy barriers associated with them. nih.govrsc.org For this compound, the aldehyde group is the primary site of chemical reactivity, participating in reactions like oxidation, reduction, and nucleophilic addition.
Theoretical studies can model these reactions step-by-step. For instance, the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be investigated. A key aspect of this analysis is the location of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.
For example, a computational study could investigate the mechanism of a Grignard reaction with the aldehyde. This would involve modeling the approach of the Grignard reagent, the formation of a coordination complex with the carbonyl oxygen, the nucleophilic attack on the carbonyl carbon, and the subsequent formation of the alkoxide intermediate. DFT calculations can elucidate whether such reactions proceed through a concerted or stepwise mechanism. nih.gov Similar computational investigations have been performed on the McLafferty rearrangement in butanal radical cations, revealing the intricate details of stepwise versus concerted pathways. nih.gov
Illustrative Data: Energy Profile for a Hypothetical Aldehyde Reduction This table presents hypothetical data for illustrative purposes. The values represent relative energies (in kcal/mol) for a proposed reduction of the aldehyde group.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Aldehyde + H2) | 0.0 | Starting materials at reference energy. |
| Transition State (TS1) | +25.5 | Highest energy point for the hydride addition step. |
| Intermediate (Alkoxide) | -15.2 | Stable intermediate formed after hydride addition. |
| Product (Alcohol) | -22.0 | Final product of the reduction reaction. |
Conformation Analysis and Conformational Landscapes
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape. acs.org
Computational methods can systematically explore the conformational space by rotating the molecule around its flexible bonds (e.g., C-C and C-O bonds). For each generated conformation, the energy is calculated, typically using a computationally less expensive method initially, followed by higher-level DFT optimization for the low-energy candidates. researchgate.net The results are often visualized as a potential energy surface (PES), which maps energy as a function of one or more dihedral angles.
Illustrative Data: Relative Energies of Key Conformers This table presents hypothetical data for illustrative purposes, showing the relative stability of different potential conformers.
| Conformer | Key Dihedral Angle (C3-C4-O-CH2) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | Most stable conformer with an extended chain. |
| B | +60° (gauche) | +1.25 | A less stable, folded conformer. |
| C | -60° (gauche) | +1.30 | Another less stable, folded conformer. |
Molecular Dynamics Simulations to Understand Solution Behavior
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the method of choice for studying the behavior of molecules over time, especially in a solution or biological environment. nih.govnih.gov MD simulations model the molecule and its surroundings (e.g., water molecules) as a system of particles interacting through a set of classical force fields.
An MD simulation of this compound in an aqueous solution would provide a dynamic picture of its behavior. It would reveal how the molecule interacts with water, for example, through hydrogen bonding between the carbonyl oxygen and water. The simulation would also show the dynamic equilibrium between different conformers in solution, providing a more realistic view than gas-phase calculations. researchgate.net The trajectory from an MD simulation can be analyzed to calculate various properties, such as the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. researchgate.net Such simulations have been effectively used to study the orientation and dynamics of benzyl ethers in solution. nih.govacs.org
Illustrative Data: Solvation Properties from a Hypothetical MD Simulation This table presents hypothetical data for illustrative purposes, derived from a simulated trajectory of the molecule in water.
| Property | Simulated Value | Description |
|---|---|---|
| Solvent Accessible Surface Area (SASA) | 450 Ų | The surface area of the molecule accessible to solvent. acs.org |
| Average number of H-bonds (C=O•••H2O) | 1.8 | The average number of hydrogen bonds formed by the carbonyl oxygen. |
| Radius of Gyration (Rg) | 5.2 Å | A measure of the molecule's compactness in solution. acs.org |
Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or computed properties (descriptors) with its experimental activity or reactivity. mdpi.comyoutube.comphyschemres.org While no specific QSAR studies on this compound exist, the methodology could be applied if a series of related compounds with measured data were available.
To build a QSAR model, one would first need a dataset of molecules similar to this compound, but with variations in their structure (e.g., different substituents on the benzyl ring). For each molecule, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is developed that links a selection of these descriptors to an observed property, such as reaction rate or biological activity. nih.govnih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds. Such QSAR models have been developed for various classes of compounds, including benzyloxy derivatives, to predict their inhibitory activities against biological targets. bohrium.comtandfonline.com
Illustrative Data: Hypothetical QSAR Equation for Reactivity This table presents a hypothetical QSAR model for illustrative purposes, predicting the relative reactivity of a series of substituted benzyloxy butanals.
| Hypothetical QSAR Model | |
|---|---|
| Equation | log(Reactivity) = 0.85 * ELUMO + 0.15 * LogP - 2.5 |
| Statistical Parameters | R² = 0.88, Q² = 0.75 |
| Descriptors | ELUMO (Energy of LUMO), LogP (lipophilicity) |
Future Research Directions and Unexplored Chemical Space
Development of More Efficient and Sustainable Synthetic Routes for 4-(Benzyloxy)-2,2-dimethylbutanal
Current synthetic strategies for structurally similar compounds often rely on multi-step processes. Future research should prioritize the development of more atom-economical and environmentally benign methods. A promising avenue is the use of sustainable and green catalysts. For instance, natural base catalysts derived from waste materials, such as snail shells, have shown efficacy in promoting heterocyclization in aqueous media at ambient temperatures. oiccpress.com This approach, which often utilizes readily available and biodegradable materials, aligns with the principles of green chemistry and could be adapted for the synthesis of precursors to this compound. oiccpress.com
Another area for development is the use of one-pot syntheses. For example, the chemo-selective oxidation of aminobenzyl alcohols to aldehydes, followed by annulation, has been achieved using copper catalysts and glucose-based ionic liquids in an aqueous medium. rsc.org This method offers high yields and adheres to green chemistry principles. rsc.org Exploring similar catalytic systems for the direct and selective oxidation of a corresponding alcohol to this compound would be a significant advancement.
| Potential Sustainable Synthetic Approach | Key Advantages | Relevant Research Area |
| Natural Base Catalysis | Environmentally benign, cost-effective, ambient reaction conditions. oiccpress.com | Green Chemistry, Heterogeneous Catalysis. oiccpress.com |
| One-Pot Chemo-selective Oxidation | High yield, reduced waste, use of sustainable catalysts. rsc.org | Green Chemistry, Catalysis. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. beilstein-journals.org | Green Chemistry, Process Intensification. beilstein-journals.org |
Exploration of Novel Reactivity Patterns for the 2,2-Dimethylbutanal (B1614802) Scaffold
The 2,2-dimethylbutanal scaffold presents a unique reactivity profile due to the steric hindrance around the aldehyde group. While aldehydes are generally more reactive than ketones, the bulky gem-dimethyl group in this scaffold can influence the accessibility of the carbonyl carbon to nucleophiles. khanacademy.orgyoutube.comlibretexts.org This steric hindrance can be exploited to achieve selective transformations that might not be possible with less hindered aldehydes.
Future research could focus on leveraging this steric hindrance to control stereoselectivity in reactions. For example, in nucleophilic additions, the bulky substituent could direct the incoming nucleophile to a specific face of the molecule, leading to the formation of a single stereoisomer. Additionally, the steric environment could influence the stability of intermediates, potentially opening up new reaction pathways. acs.org
The development of novel catalytic systems is crucial for unlocking the full potential of this scaffold. For instance, rhodium and cobalt-hydride catalysis have been shown to transform dienyl aldehydes into a variety of unique carbocycles. nih.gov Applying similar catalytic strategies to derivatives of this compound could lead to the synthesis of novel and complex molecular architectures.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. vapourtec.comacs.org The integration of the synthesis and transformation of this compound into flow chemistry platforms is a promising area for future research.
For instance, the reduction of esters to aldehydes, a key transformation in organic synthesis, has been successfully demonstrated in flow systems. colab.wsresearchgate.net This approach allows for the use of highly reactive reagents with precise temperature control, minimizing the formation of byproducts. colab.ws Aldol (B89426) reactions, which are often sensitive to reaction conditions, have also been shown to benefit from flow processing, with marked reductions in reaction times and improved scalability. beilstein-journals.org
Automated synthesis platforms, which combine flow chemistry with real-time monitoring and optimization, could be employed to rapidly screen reaction conditions and identify optimal parameters for the synthesis and derivatization of this compound. This would accelerate the discovery of new reactions and materials based on this scaffold.
| Flow Chemistry Application | Key Advantages | Relevance to this compound |
| Selective Reduction of Esters | Precise temperature control, safe handling of reactive intermediates. colab.wsresearchgate.net | Synthesis of the aldehyde from a corresponding ester precursor. |
| Aldol Condensations | Reduced reaction times, improved scalability, better temperature control. beilstein-journals.org | Controlled C-C bond formation at the α-position. |
| Photochemical Reactions | Consistent light penetration, precise temperature control. vapourtec.com | Accessing unique reactivity through photo-induced transformations. |
Design and Synthesis of Advanced Materials Incorporating the this compound Motif
The benzyloxy group in this compound provides a versatile handle for incorporation into advanced materials. The aromatic ring can participate in π-π stacking interactions, while the ether linkage offers flexibility. This combination of features makes the molecule an attractive building block for polymers, liquid crystals, and other functional materials.
One potential application is in the development of sustainable polymers. Biobased diols derived from phenolic aldehydes have been used to synthesize polyesters and polyurethanes with good thermal stability. mdpi.comnih.gov By analogy, derivatives of this compound could be functionalized to create novel monomers for polymerization. The bulky 2,2-dimethylbutanal core could impart unique properties to the resulting polymers, such as increased rigidity or altered solubility.
The benzyloxy group can also influence the mesomorphic properties of liquid crystalline materials. mdpi.com The incorporation of the this compound motif into liquid crystal structures could lead to new materials with tunable optical and electronic properties. Furthermore, the benzyloxy group can be used to modify polymers for advanced composites.
Investigation of Unconventional Catalytic Transformations Involving the Compound
Beyond traditional catalytic methods, the exploration of unconventional catalytic transformations offers exciting possibilities for activating and functionalizing this compound. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), provides an alternative to metal catalysis and can achieve unique transformations. acs.orgresearchgate.netnih.gov The NHC-catalyzed umpolung of aldehydes, which inverts their polarity, could be applied to this compound to enable novel bond formations. acs.orgresearchgate.netnih.gov
Photoredox catalysis is another powerful tool for organic synthesis that could be employed. This method uses light to initiate redox reactions, often under mild conditions. The synthesis of sterically hindered α-hydroxy carbonyls has been achieved through a photoredox-catalyzed radical-radical coupling, a protocol that could potentially be adapted for transformations of this compound. acs.org
Furthermore, the aldehyde deformylation reactions catalyzed by P450 mimics present an unconventional pathway for C-C bond cleavage, which could lead to interesting synthetic applications. mdpi.com
Bio-inspired Synthesis and Biocatalytic Approaches
Nature provides a vast inspiration for the development of new synthetic methods. Bio-inspired synthesis and biocatalysis offer mild, selective, and environmentally friendly alternatives to traditional chemical synthesis. rsc.org Enzymes, such as oxidoreductases, could be employed for the selective oxidation of a corresponding alcohol to this compound or the reduction of the aldehyde to the corresponding alcohol.
The use of whole-cell biocatalysts or isolated enzymes can provide high stereoselectivity, which is often difficult to achieve with conventional chemical methods. ucl.ac.uk For instance, transketolase mutants have shown high enantiomeric excess in reactions with various aldehydes. ucl.ac.uk Exploring the substrate scope of such enzymes to include this compound could lead to the efficient synthesis of chiral building blocks.
Chemoenzymatic Transformations for Enhanced Selectivity
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to achieve transformations that are difficult or impossible with either method alone. nih.govrjeid.comnih.gov This approach allows for the strategic use of enzymes to perform highly selective steps within a larger synthetic sequence.
A potential chemoenzymatic route to derivatives of this compound could involve a chemical synthesis to construct the main carbon skeleton, followed by an enzymatic step to introduce a chiral center with high enantiomeric excess. For example, an enzymatic aldol addition could be used to create a new stereocenter adjacent to the aldehyde group. rsc.org This combination of chemical and enzymatic steps would provide access to a wide range of structurally diverse and optically pure compounds.
The development of enzyme kits and the optimization of reaction conditions, such as solvent tolerance and cofactor requirements, will be crucial for the successful implementation of chemoenzymatic strategies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
